molecular formula C18H13ClO2 B3038044 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 710296-44-9

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde

Cat. No.: B3038044
CAS No.: 710296-44-9
M. Wt: 296.7 g/mol
InChI Key: CTSQLZLMLGNOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is a naphthalene-derived compound featuring a carbaldehyde group at position 1 and a 4-chlorobenzyl ether substituent at position 2. Its molecular structure combines aromatic naphthalene with a halogenated benzyl group, which confers unique electronic and steric properties. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its modular reactivity and structural versatility.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQLZLMLGNOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206404
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710296-44-9
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710296-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 1-naphthol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. The oxidation step can be carried out using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents such as ethanol or water.

Major Products

    Oxidation: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carboxylic acid.

    Reduction: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-methanol.

    Substitution: Products depend on the nucleophile used, such as 2-[(4-Aminobenzyl)oxy]naphthalene-1-carbaldehyde.

Scientific Research Applications

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde, it is compared to structurally related naphthalene carbaldehyde derivatives. Key compounds include:

Substituent Position and Electronic Effects

  • 4-(2-Phenylimidazol-1-yl)naphthalene-1-carbaldehyde (): Substituent: A phenylimidazole group at position 3. This contrasts with the electron-withdrawing chloro group in the target compound. Reactivity: The imidazole’s nitrogen atoms may participate in coordination or hydrogen bonding, altering reactivity in catalytic or biological systems compared to the halogenated derivative .
  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate ():

    • Substituent: A 4-methoxybenzyl group linked to an oxadiazole-thiol moiety.
    • Electronic Effects: The methoxy group (electron-donating) increases electron density on the benzyl ring, contrasting with the electron-withdrawing chloro group. This difference impacts solubility and reaction kinetics in nucleophilic substitutions .

Physicochemical Properties

Property This compound 4-(2-Phenylimidazol-1-yl)naphthalene-1-carbaldehyde 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate
Molecular Weight (g/mol) ~310.75 (calculated) 298.34 () ~396.44 (calculated)
Key Substituents 4-Cl-benzyloxy Phenylimidazole 4-MeO-benzyl, oxadiazole-thiol
Electronic Effect Electron-withdrawing (Cl) Electron-rich (imidazole) Electron-donating (MeO)
Solubility Likely low in polar solvents Moderate (polar groups in imidazole) Moderate (ethanolic recrystallization in )
Stability High (Cl enhances thermal stability) Moderate (imidazole may hydrolyze) Moderate (thioester susceptible to hydrolysis)

Research Findings and Implications

  • Synthetic Challenges: The chloro substituent may complicate purification due to lower solubility, necessitating optimized recrystallization protocols (e.g., ethanol/water mixtures as in ) .
  • Thermal Stability : Halogenated derivatives like the target compound typically exhibit higher melting points compared to methoxy or imidazole analogs, as seen in related naphthalene systems .
  • Functional Group Compatibility : The aldehyde group’s reactivity must be balanced with substituent effects; for example, steric hindrance from the benzyloxy group could limit access to the aldehyde in further reactions.

Biological Activity

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is a synthetic organic compound with potential biological activities. Its structure includes a naphthalene moiety substituted with a chlorobenzyl ether, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial properties, anticancer potential, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Property Details
IUPAC Name This compound
CAS Number 710296-44-9
Molecular Formula C17H15ClO2
Molecular Weight 288.75 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with chlorobenzyl alcohol under acidic or basic conditions. The reaction conditions can be optimized for yield and purity. For example, a common synthetic route utilizes refluxing in a suitable solvent followed by purification through crystallization or chromatography.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using the disk diffusion method and minimum inhibitory concentration (MIC) assays.

Bacteria Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell Line IC50 (µM)
MCF-715
A54910

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell survival and death .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option, especially in cases where conventional antibiotics fail .
  • Case Study on Anticancer Activity : Another investigation focused on the compound's effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its development as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and cancer cells. It is believed to disrupt cellular membranes in bacteria and induce oxidative stress in cancer cells, leading to apoptosis. Further research is needed to elucidate the precise molecular pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.